molecular formula C12H10F3N3O3S2 B12754950 2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-57-3

2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12754950
CAS No.: 141284-57-3
M. Wt: 365.4 g/mol
InChI Key: YVTPHCIICZCPFX-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is the reaction of thiophene-2-carboxaldehyde with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often include the use of solvents like chloroform, alcohol, ether, and dimethylsulfoxide, and may require catalysts or specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

141284-57-3

Molecular Formula

C12H10F3N3O3S2

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]thiophene-2-carboxamide

InChI

InChI=1S/C12H10F3N3O3S2/c1-23(20,21)18-10-8(5-7(6-16-10)12(13,14)15)17-11(19)9-3-2-4-22-9/h2-6H,1H3,(H,16,18)(H,17,19)

InChI Key

YVTPHCIICZCPFX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC=CS2

Origin of Product

United States

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